1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile
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Overview
Description
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile is a heterocyclic compound that features both an oxazole and a piperidine ring. The presence of these rings makes it an interesting subject for research due to its potential biological and chemical properties. The oxazole ring is known for its stability and biological activity, while the piperidine ring is a common motif in many pharmacologically active compounds.
Preparation Methods
The synthesis of 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride in the presence of sulfuric acid.
Attachment to Piperidine: The oxazole derivative is then reacted with piperidine-4-carbonitrile under basic conditions to form the final compound.
Industrial production methods may involve optimizing these steps to increase yield and reduce the formation of by-products. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile can undergo various chemical reactions:
Substitution: The oxazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, acetyl chloride, potassium permanganate, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile can be compared with other oxazole and piperidine derivatives:
Oxazole Derivatives: Compounds like 2-methyl-5-phenyloxazole and 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide share the oxazole ring but differ in their substituents and biological activities.
The uniqueness of this compound lies in its combination of the oxazole and piperidine rings, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-6-11(15-13-9)8-14-4-2-10(7-12)3-5-14/h6,10H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASZRBPVUFSZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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